molecular formula C8H6BrFN2O B8520342 2-Amino-5-bromo-4-fluoro-3-hydroxy-6-methylbenzonitrile

2-Amino-5-bromo-4-fluoro-3-hydroxy-6-methylbenzonitrile

Cat. No. B8520342
M. Wt: 245.05 g/mol
InChI Key: SDRXWXSOGFPDBD-UHFFFAOYSA-N
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Patent
US07737166B2

Procedure details

2-Amino-5-bromo-4-fluoro-3-methoxy-6-methylbenzonitrile (I-45) (8.63 g, 33.30 mmol) was dissolved in methylene chloride (270 ml), and at −20° C., boron tribromide (1 M methylene chloride solution, 100 ml, 100.00 mmol) was gradually dropwise added. With gradually heating, this was stirred at room temperature for 15 hours. After the reaction, water with ice was added, followed by neutralization to pH of 7 with an aqueous saturated sodium hydrogencarbonate solution. Adding methylene chloride for fractionation was tried, but resulted in suspension, and therefore, this was dissolved in ethyl acetate, washed with saturated brine. The obtained organic layer was dried over anhydrous sodium sulfate, the solvent was evaporated away under reduced pressure. The resulting residue was recrystallized and purified with n-hexane/methylene chloride to obtain the entitled compound (7.86 g, 96%) as a pale brown solid.
Quantity
8.63 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
96%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([O:10]C)=[C:8]([F:12])[C:7]([Br:13])=[C:6]([CH3:14])[C:3]=1[C:4]#[N:5].B(Br)(Br)Br.O.C(=O)([O-])O.[Na+]>C(Cl)Cl.C(OCC)(=O)C>[NH2:1][C:2]1[C:9]([OH:10])=[C:8]([F:12])[C:7]([Br:13])=[C:6]([CH3:14])[C:3]=1[C:4]#[N:5] |f:3.4|

Inputs

Step One
Name
Quantity
8.63 g
Type
reactant
Smiles
NC1=C(C#N)C(=C(C(=C1OC)F)Br)C
Name
Quantity
270 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With gradually heating
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
resulted in suspension
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized
CUSTOM
Type
CUSTOM
Details
purified with n-hexane/methylene chloride

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC1=C(C#N)C(=C(C(=C1O)F)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.86 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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